molecular formula C6H8N2O4 B13620738 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13620738
M. Wt: 172.14 g/mol
InChI Key: ATMROQNPYUQHES-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxypropan-2-yl)pyridin-2-ylboronic acid: This compound shares a similar hydroxyl group and has applications in organic synthesis and medicinal chemistry.

    Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: Another compound with a similar hydroxyl group, used as an intermediate in pharmaceutical synthesis.

Uniqueness

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-6(2,11)5-7-3(4(9)10)8-12-5/h11H,1-2H3,(H,9,10)

InChI Key

ATMROQNPYUQHES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C(=O)O)O

Origin of Product

United States

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